molecular formula C22H22N2O B10964843 1,1-Dibenzyl-3-(3-methylphenyl)urea CAS No. 86764-29-6

1,1-Dibenzyl-3-(3-methylphenyl)urea

Cat. No.: B10964843
CAS No.: 86764-29-6
M. Wt: 330.4 g/mol
InChI Key: UHJPHZVOSRTEMM-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(3-methylphenyl)urea is an organic compound with the molecular formula C23H22N2O. This compound is characterized by the presence of two benzyl groups and a 3-methylphenyl group attached to a urea moiety. It is a member of the urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1,1-Dibenzyl-3-(3-methylphenyl)urea typically involves the reaction of benzylamine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzylamine+3-Methylphenyl isocyanateThis compound\text{Benzylamine} + \text{3-Methylphenyl isocyanate} \rightarrow \text{this compound} Benzylamine+3-Methylphenyl isocyanate→this compound

In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1,1-Dibenzyl-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methylphenyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1,1-Dibenzyl-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in various disease models.

    Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

1,1-Dibenzyl-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:

    1,1-Dimethyl-3-(3-methylphenyl)urea: This compound has two methyl groups instead of benzyl groups, leading to different chemical and biological properties.

    1,1-Dibenzyl-3-(2-ethylphenyl)urea: The presence of an ethyl group in place of the methyl group results in variations in reactivity and applications.

    1,1-Dibenzyl-3-(3-trifluoromethylphenyl)urea: The trifluoromethyl group imparts unique electronic properties, affecting the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

86764-29-6

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(3-methylphenyl)urea

InChI

InChI=1S/C22H22N2O/c1-18-9-8-14-21(15-18)23-22(25)24(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3,(H,23,25)

InChI Key

UHJPHZVOSRTEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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